5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h3-4,7H,1-2,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNDDHEYWZOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2CC1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443137-48-1 | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halides, alkylating agents; reactions may require catalysts such as palladium or copper.
Major Products
Scientific Research Applications
Medicinal Chemistry
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine has been studied for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents. Its derivatives have shown promise in various biological activities:
- Positive Inotropic Activity : Compounds derived from imidazo[1,2-a]pyridine have been synthesized and evaluated for their ability to enhance cardiac contractility. For instance, certain derivatives have been identified as potent and selective inhibitors of phosphodiesterase III, which is crucial for treating congestive heart failure .
- Antitumor Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can act as inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway. This inhibition may enhance immune responses against tumors, making these compounds candidates for cancer immunotherapy .
Pharmacological Studies
Pharmacological studies have highlighted several important aspects of this compound:
- Mechanism of Action : The compound's ability to modulate various signaling pathways makes it a valuable tool in understanding disease mechanisms. For example, its role in enhancing the STING pathway can lead to increased expression of genes involved in immune response .
- Cardiotonic Potency : Research has shown that modifications in the imidazo[1,2-a]pyridine structure can significantly affect its cardiotonic potency. Alterations at specific positions on the pyridine ring can lead to substantial increases in potency and selectivity for cardiac applications .
Synthesis and Derivative Development
The synthesis of this compound and its derivatives is a critical area of research:
- Synthetic Routes : Various synthetic methodologies have been developed to create this compound and its analogs. These methods often involve multi-step reactions that allow for the introduction of different functional groups to enhance biological activity.
- Diversity of Derivatives : The ability to create a wide range of derivatives allows researchers to explore different pharmacological profiles. For instance, modifications can lead to compounds with improved solubility or bioavailability while maintaining or enhancing biological activity .
Case Studies
Several case studies illustrate the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study on Cardiotonic Agents | Evaluated the inotropic effects of imidazo[1,2-a]pyridine derivatives | Identified specific compounds with enhanced potency for cardiac applications (ED50 values) |
| ENPP1 Inhibition Study | Investigated the role of imidazo derivatives in cancer therapy | Found significant tumor growth inhibition when combined with anti-PD-1 therapy in murine models |
| Synthesis Review | Overviewed synthetic methods for imidazo derivatives | Highlighted efficient routes leading to diverse compounds with varied biological activities |
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design. Below, we compare 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Core Modifications: Replacing the pyridine ring with pyrimidine (e.g., ) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Functional Group Impact: The primary amine (-NH₂) in this compound offers a site for derivatization (e.g., amide formation, Schiff bases), enabling covalent conjugation to biomolecules or prodrug strategies . 8-Amino derivatives () demonstrate significant pharmacological activity, such as FXa inhibition (IC₅₀ < 100 nM for thromboembolic disease) and HIF-1α modulation, suggesting the target compound’s amine group could be leveraged for similar applications .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs, such as microwave-assisted cyclization () or condensation reactions with aldehydes and ketones (). However, its exact route remains unspecified in the literature reviewed .
Commercial Relevance :
- High pricing (€728.00/50 mg) reflects its niche research use and complex synthesis . In contrast, bulkier derivatives (e.g., phenyl-substituted analogs) are more cost-effective at scale, suggesting trade-offs between complexity and practicality .
Biological Activity
5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H13N
- Molecular Weight : 135.20 g/mol
- CAS Number : 1443137-48-1
Biological Activities
The imidazopyridine scaffold has been associated with various biological activities, including:
- Anticancer : Studies have shown that derivatives of imidazopyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against glioblastoma, pancreatic adenocarcinoma, and colorectal carcinoma cells, demonstrating IC50 values in the low micromolar range .
- Antimicrobial : While many imidazopyridine derivatives show promising antibacterial activity, specific studies have indicated that modifications to the structure can enhance this effect. For example, amidino-substituted derivatives have demonstrated selective activity against certain bacterial strains .
- Antiviral : Some compounds within this class have shown potential as antiviral agents. Research indicates that specific substitutions can lead to enhanced activity against viruses such as respiratory syncytial virus (RSV) .
Structure-Activity Relationship (SAR)
The SAR of imidazopyridine derivatives is crucial for understanding how modifications influence biological activity. Key findings include:
- Substituent Effects : The presence of halogen atoms (e.g., bromo or trifluoromethyl groups) significantly increases the potency of these compounds against cancer cell lines. For instance, bromo-substituted derivatives exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .
- Functional Groups : The introduction of functional groups such as amidino or cyano groups has been linked to improved selectivity and potency in biological assays. For example, amidino-substituted imidazopyridines showed strong inhibitory effects in sub-micromolar concentrations against colon carcinoma cells .
Case Studies
- Anticancer Activity :
- Antimicrobial Activity :
- Antiviral Activity :
Q & A
Q. Advanced
- In situ FTIR/Raman spectroscopy : Monitors intermediate formation (e.g., enolate or imine species) during cyclization .
- Isotopic labeling : Traces proton transfer pathways using deuterated solvents or ¹⁵N-labeled amines .
- Kinetic isotope effects (KIE) : Differentiates rate-determining steps (e.g., nucleophilic attack vs. ring closure) .
What strategies improve the stability and bioavailability of this compound in preclinical studies?
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride) enhance solubility and crystallinity .
- Microencapsulation : Polymeric carriers (PLGA) prolong half-life in physiological conditions .
- Metabolic profiling : LC-MS/MS identifies degradation products and guides structural modifications to reduce hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
